2,6-Dimethylthiomorpholine-4-carboxamide
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Overview
Description
2,6-Dimethylthiomorpholine-4-carboxamide is a chemical compound that belongs to the class of thiomorpholines Thiomorpholines are sulfur-containing heterocyclic compounds that are structurally similar to morpholines but with a sulfur atom replacing the oxygen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylthiomorpholine-4-carboxamide typically involves the reaction of 2,6-dimethylthiomorpholine with a carboxylic acid derivative. One common method is the amidation of 2,6-dimethylthiomorpholine with a carboxylic acid or its activated derivative, such as an acid chloride or anhydride, under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using catalytic methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
2,6-Dimethylthiomorpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Similar in structure but contains an oxygen atom instead of sulfur.
4-Methylmorpholine: Another related compound with a different substitution pattern.
Thiomorpholine: The parent compound without the dimethyl and carboxamide groups.
Uniqueness
2,6-Dimethylthiomorpholine-4-carboxamide is unique due to the presence of both dimethyl and carboxamide groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
7149-66-8 |
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Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
2,6-dimethylthiomorpholine-4-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10) |
InChI Key |
XHYWYTPNTHEWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(S1)C)C(=O)N |
Origin of Product |
United States |
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